(1R,8aS)-1-Furan-3-yl-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one
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Overview
Description
(1R,8aS)-1-Furan-3-yl-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one is a complex organic compound characterized by its unique structure, which includes a furan ring and an isochromenone core. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8aS)-1-Furan-3-yl-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,8aS)-1-Furan-3-yl-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring and isochromenone core can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,8aS)-1-Furan-3-yl-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,8aS)-1-Furan-3-yl-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
(1R,8aS)-1-Hydroxyindolizidine: This compound shares a similar core structure and is known for its biological activity.
Aza-spiropyran derivatives: These compounds possess structural features similar to (1R,8aS)-1-Furan-3-yl-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one and are used in various applications, including photochemical memory and cancer therapy.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a furan ring and an isochromenone core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
52730-11-7 |
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Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(1R,8aS)-1-(furan-3-yl)-5,8a-dimethyl-7,8-dihydro-1H-isochromen-3-one |
InChI |
InChI=1S/C15H16O3/c1-10-4-3-6-15(2)12(10)8-13(16)18-14(15)11-5-7-17-9-11/h4-5,7-9,14H,3,6H2,1-2H3/t14-,15-/m0/s1 |
InChI Key |
PFXGEOGHUCCQPU-GJZGRUSLSA-N |
Isomeric SMILES |
CC1=CCC[C@]2(C1=CC(=O)O[C@H]2C3=COC=C3)C |
Canonical SMILES |
CC1=CCCC2(C1=CC(=O)OC2C3=COC=C3)C |
Origin of Product |
United States |
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